molecular formula C15H13ClN2O3 B3868464 2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide

2-(4-chlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide

Cat. No.: B3868464
M. Wt: 304.73 g/mol
InChI Key: NXSONABIEADQDJ-RQZCQDPDSA-N
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Description

2-(4-chlorophenoxy)-N’-(3-hydroxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a hydroxybenzylidene group attached to an acetohydrazide backbone

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N’-(3-hydroxybenzylidene)acetohydrazide typically involves the condensation of 4-chlorophenoxyacetic acid hydrazide with 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N’-(3-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The azomethine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-(3-hydroxybenzylidene)acetohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The hydroxybenzylidene group may play a role in binding to these targets, while the chlorophenoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N’-(3-hydroxybenzylidene)acetohydrazide can be compared to other hydrazide derivatives, such as:

    2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)acetohydrazide: Similar structure but with a different position of the hydroxy group.

    2-(4-bromophenoxy)-N’-(3-hydroxybenzylidene)acetohydrazide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of a hydroxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-4-6-14(7-5-12)21-10-15(20)18-17-9-11-2-1-3-13(19)8-11/h1-9,19H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSONABIEADQDJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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